N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as DBZP, is an organic compound that belongs to the class of benzodioxin amides. DBZP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of DBZP is not fully understood. However, it has been proposed that DBZP exerts its pharmacological effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. DBZP has been shown to bind to the sigma-1 receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
DBZP has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, DBZP has been shown to reduce seizure activity, increase pain threshold, and decrease anxiety-like behavior. DBZP has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and pain perception.
Advantages and Limitations for Lab Experiments
DBZP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of selectivity for the sigma-1 receptor. However, DBZP also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, DBZP has not been extensively studied in human subjects, and its safety profile is not well-established.
Future Directions
There are several potential future directions for research on DBZP. One possible avenue of investigation is the development of DBZP analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another potential area of research is the investigation of the role of DBZP in the treatment of neurological and psychiatric disorders, such as epilepsy, depression, and schizophrenia. Finally, further studies are needed to establish the safety and efficacy of DBZP in human subjects.
Synthesis Methods
DBZP can be synthesized through a multistep process that involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with propionyl chloride in the presence of a base. The resulting propionyl derivative is then reduced to the corresponding amide using a reducing agent such as lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
DBZP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. DBZP has also been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTIQDWFHHZESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.